Ethyl 2-(3,5-dichloro-4-methoxyphenyl)-5-hydroxy-1-benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(3,5-dichloro-4-methoxyphenyl)-5-hydroxy-1-benzofuran-3-carboxylate is a complex organic compound with a unique structure that combines a benzofuran ring with various functional groups
Preparation Methods
The synthesis of Ethyl 2-(3,5-dichloro-4-methoxyphenyl)-5-hydroxy-1-benzofuran-3-carboxylate involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of key intermediates such as 3,5-dichloro-4-methoxyphenylboronic acid . The process may involve catalytic hydrogenation, Bamberger rearrangement, and greener addition reactions in a continuous flow reactor . Industrial production methods focus on optimizing yield, purity, and environmental impact.
Chemical Reactions Analysis
Ethyl 2-(3,5-dichloro-4-methoxyphenyl)-5-hydroxy-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of new compounds with different functional groups.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(3,5-dichloro-4-methoxyphenyl)-5-hydroxy-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Ethyl 2-(3,5-dichloro-4-methoxyphenyl)-5-hydroxy-1-benzofuran-3-carboxylate can be compared with other similar compounds, such as:
3,5-Dichloro-4-methoxyphenylboronic acid: Shares similar functional groups but differs in its overall structure and applications.
4-Methoxybenzylamine: Contains a methoxy group and an amine group, but has different reactivity and uses.
This compound’s uniqueness lies in its combination of functional groups and the benzofuran ring, which provides distinct chemical and biological properties.
Properties
Molecular Formula |
C18H14Cl2O5 |
---|---|
Molecular Weight |
381.2 g/mol |
IUPAC Name |
ethyl 2-(3,5-dichloro-4-methoxyphenyl)-5-hydroxy-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C18H14Cl2O5/c1-3-24-18(22)15-11-8-10(21)4-5-14(11)25-16(15)9-6-12(19)17(23-2)13(20)7-9/h4-8,21H,3H2,1-2H3 |
InChI Key |
LWPYXEOKDVGXAR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C3=CC(=C(C(=C3)Cl)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.